gka-71 is classified as a glucokinase activator, a category of compounds that enhance the activity of glucokinase enzymes. These enzymes are crucial for glucose metabolism and are primarily expressed in the liver and pancreatic beta cells. gka-71 is identified by its chemical formula and has an exact mass of 477.10 g/mol . The compound is sourced from synthetic routes that involve the modification of benzamide derivatives to achieve desired biological activity.
The synthesis of gka-71 involves multi-step reactions that typically include:
The reaction conditions, such as temperature, solvent choice, and catalysts, are critical for achieving high yields and purity. Industrial synthesis may employ advanced techniques like continuous flow reactors to optimize production.
The molecular structure of gka-71 is characterized by:
Molecular docking studies have been utilized to predict the binding interactions between gka-71 and glucokinase, providing insights into how structural modifications can enhance activity .
gka-71 can participate in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action for gka-71 involves its binding to glucokinase, leading to increased phosphorylation of glucose to glucose-6-phosphate. This process enhances glucose uptake in hepatocytes and pancreatic beta cells, effectively lowering blood glucose levels. Studies indicate that gka-71 selectively activates hepatic glucokinase while minimizing risks associated with hypoglycemia . The compound's pharmacological effects have been demonstrated in various animal models, showing sustained reductions in glycemia over extended periods .
gka-71 exhibits several notable physical and chemical properties:
These properties influence the compound's bioavailability and therapeutic effectiveness .
gka-71 has diverse applications in scientific research:
Glucokinase (GK), encoded by the GCK gene on chromosome 7p, serves as the primary glucose sensor in pancreatic β-cells and hepatocytes due to its distinctive kinetic properties [7] [8]. Unlike other hexokinases (HK-I to HK-III), GK exhibits:
In β-cells, GK catalyzes glucose phosphorylation, initiating glycolysis and increasing ATP/ADP ratios. This triggers membrane depolarization, calcium influx, and insulin granule exocytosis—a process termed glucose-stimulated insulin secretion (GSIS) [7] [10]. Hepatic GK facilitates postprandial glucose uptake and glycogen synthesis while suppressing gluconeogenesis. GK activity is dynamically regulated by glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus during fasting and releases it postprandially [7] [8].
Table 1: Kinetic Properties of Human Glucokinase Compared to Other Hexokinases
Parameter | Glucokinase (GK) | Hexokinase I | Hexokinase II |
---|---|---|---|
Km for glucose | 6-8 mM | 0.03 mM | 0.1 mM |
Vmax | Moderate | Low | High |
Cooperativity | Positive (nH=1.7) | None | None |
G6P Inhibition | No | Yes | Yes |
Tissue Distribution | Liver, β-cells, hypothalamus | Ubiquitous | Muscle, adipose |
Data compiled from [2] [5] [8]
Type 2 diabetes (T2D) involves both insulin resistance and β-cell dysfunction. Genetic evidence underscores GK's centrality:
In diabetic states, GK expression and activity are diminished. Mouse models reveal:
Restoring GK activity addresses dual defects: enhancing β-cell function and hepatic glucose uptake without exacerbating insulin resistance—a limitation of insulin secretagogues like sulfonylureas.
Table 2: Preclinical Evidence Supporting GK Activation in T2D Pathophysiology
Model System | Intervention | Key Metabolic Outcomes | Reference |
---|---|---|---|
Gck+/- mice on high-fat diet | None | ↓ β-cell mass expansion; ↑ fasting glucose vs wild-type | [1] |
db/db mice | Beta-cell GK inactivation | ↑ β-cell survival; improved glucose tolerance | [1] |
INS-1 β-cells | Glucotoxicity (25mM glucose) | ↑ apoptosis; ↓ proliferation; mitochondrial dysfunction | [10] |
Diet-induced obese mice | Hepatoselective GKA | ↑ glucose disposal; ↑ glycogen synthesis; ↑ lipogenesis | [4] |
The therapeutic concept of GK activation emerged from natural product research in the 1990s, culminating in 2003 with Roche's discovery of the first synthetic GKA (RO0281675) [7] [8]. GKAs bind an allosteric site near GK's hinge region, stabilizing the catalytically active "closed conformation" and enhancing glucose affinity (↓ S0.5) and maximal velocity (↑ Vmax) [8].
Classification of GKAs:
GKA-71 represents a benzamide-class GKA with nanomolar potency (EC50 ≈ 70 nM) [10]. Preclinical data demonstrate:
Clinical development faced challenges:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7